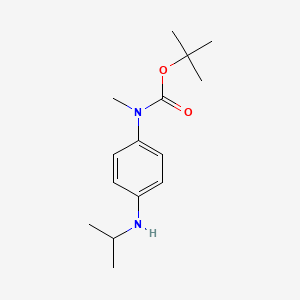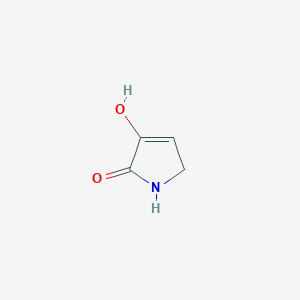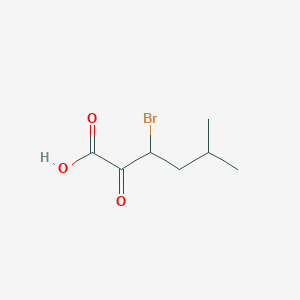![molecular formula C8H9BrN4 B13040575 1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine](/img/structure/B13040575.png)
1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine is a heterocyclic compound that features a brominated pyrrolo[2,1-f][1,2,4]triazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine typically involves the bromination of pyrrolo[2,1-f][1,2,4]triazine followed by the introduction of an ethan-1-amine group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent amination step can be achieved using ethan-1-amine under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido derivatives.
Aplicaciones Científicas De Investigación
1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of kinase inhibitors.
Mecanismo De Acción
The mechanism of action of 1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and cancer progression .
Comparación Con Compuestos Similares
- 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
- 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- Ethanone, 1-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)-
Uniqueness: 1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine is unique due to its specific substitution pattern and the presence of the ethan-1-amine group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C8H9BrN4 |
|---|---|
Peso molecular |
241.09 g/mol |
Nombre IUPAC |
1-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethanamine |
InChI |
InChI=1S/C8H9BrN4/c1-5(10)8-11-4-7-6(9)2-3-13(7)12-8/h2-5H,10H2,1H3 |
Clave InChI |
TZOVGWQCCGDRJY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NN2C=CC(=C2C=N1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Chloro-3-methylthieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B13040548.png)



![(R)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13040568.png)



